molecular formula C26H27N3O6 B3942827 N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE

N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE

Cat. No.: B3942827
M. Wt: 477.5 g/mol
InChI Key: IUWLUVFICLIMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N’-bis[2-(2-methylphenoxy)ethyl]-5-nitroisophthalamide” is a complex organic compound. It contains two 2-methylphenoxyethyl groups attached to a nitroisophthalamide core. The presence of the nitro group and the amide linkage suggest that this compound could exhibit interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 2-methylphenoxyethyl groups, the synthesis of the 5-nitroisophthalamide core, and the final coupling of these components .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the nitro group, the amide linkage, and the aromatic rings. These groups could participate in a variety of reactions, including redox reactions, nucleophilic substitutions, and condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the specific arrangement and characteristics of its functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

1-N,3-N-bis[2-(2-methylphenoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6/c1-18-7-3-5-9-23(18)34-13-11-27-25(30)20-15-21(17-22(16-20)29(32)33)26(31)28-12-14-35-24-10-6-4-8-19(24)2/h3-10,15-17H,11-14H2,1-2H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWLUVFICLIMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N1,N3-BIS[2-(2-METHYLPHENOXY)ETHYL]-5-NITROBENZENE-1,3-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.